molecular formula C15H14ClNOS2 B12177164 [5-(2-Chlorophenyl)thiophen-2-yl](thiomorpholin-4-yl)methanone

[5-(2-Chlorophenyl)thiophen-2-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12177164
M. Wt: 323.9 g/mol
InChI Key: KOMZBGZOIOWJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)thiophen-2-ylmethanone is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes electrophilic substitution to introduce the chlorophenyl group. The thiomorpholine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiomorpholine moiety.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of thiophene-containing molecules in biological systems.

Medicine

In medicine, 5-(2-Chlorophenyl)thiophen-2-ylmethanone has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The thiophene ring and chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Bromophenyl)thiophen-2-ylmethanone: Similar structure but with a bromine atom instead of chlorine.

    5-(2-Fluorophenyl)thiophen-2-ylmethanone: Similar structure but with a fluorine atom instead of chlorine.

    5-(2-Methylphenyl)thiophen-2-ylmethanone: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)thiophen-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the thiomorpholine moiety provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C15H14ClNOS2

Molecular Weight

323.9 g/mol

IUPAC Name

[5-(2-chlorophenyl)thiophen-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H14ClNOS2/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2

InChI Key

KOMZBGZOIOWJMQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.